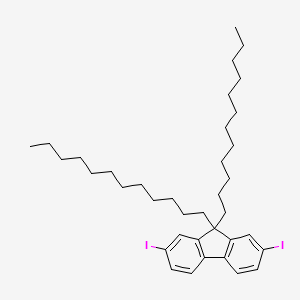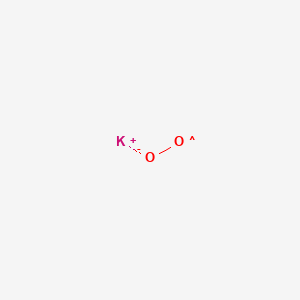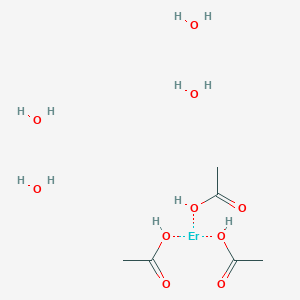
Neurokinin-2 receptor antagonist
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neurokinin-2 receptor antagonists are compounds that inhibit the activity of the neurokinin-2 receptor, a type of G-protein-coupled receptor. These receptors are primarily activated by neurokinin A, a member of the tachykinin family of neuropeptides. Neurokinin-2 receptors are distributed in both the central and peripheral nervous systems and are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of neurokinin-2 receptor antagonists typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance receptor binding affinity. For example, the synthesis of hybrid compounds such as SBL-OPNK-6 and SBL-OPNK-7 involves building a linear peptide scaffold on 2-chloro-trityl chloride resin, followed by cleavage from the resin and final coupling of 3-morpholinopropylamine .
Industrial Production Methods: Industrial production methods for neurokinin-2 receptor antagonists often involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the production of complex peptides with high purity and yield .
化学反应分析
Types of Reactions: Neurokinin-2 receptor antagonists can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are typically modified peptides with enhanced binding affinity and specificity for the neurokinin-2 receptor. These modifications can improve the pharmacokinetic and pharmacodynamic properties of the antagonists .
科学研究应用
Neurokinin-2 receptor antagonists have a wide range of scientific research applications, including:
Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on neurotransmission, nociception, and inflammation.
Medicine: Investigated for their potential therapeutic effects in conditions such as asthma, irritable bowel syndrome, and depression
Industry: Utilized in the development of new pharmaceuticals and as research reagents in drug discovery
作用机制
The mechanism of action of neurokinin-2 receptor antagonists involves the inhibition of neurokinin-2 receptor activation by neurokinin A. These antagonists bind to the receptor’s active site, preventing neurokinin A from interacting with the receptor. This inhibition blocks the downstream signaling pathways mediated by the G-protein-coupled receptor, leading to reduced smooth muscle contraction, inflammation, and pain transmission .
相似化合物的比较
Neurokinin-1 receptor antagonists: These compounds inhibit the neurokinin-1 receptor, which is primarily activated by substance P.
Neurokinin-3 receptor antagonists: These compounds inhibit the neurokinin-3 receptor, which is primarily activated by neurokinin B
Uniqueness: Neurokinin-2 receptor antagonists are unique in their selective inhibition of the neurokinin-2 receptor, which is specifically activated by neurokinin A. This selectivity allows for targeted therapeutic effects in conditions where neurokinin-2 receptor activation plays a critical role, such as asthma and irritable bowel syndrome .
属性
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
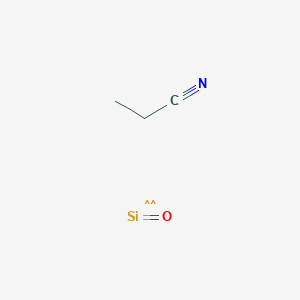
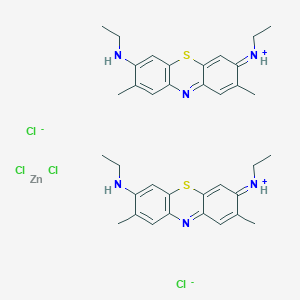
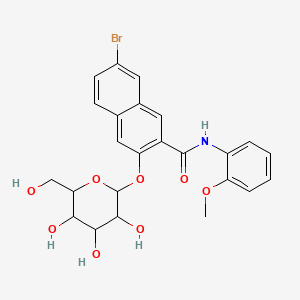
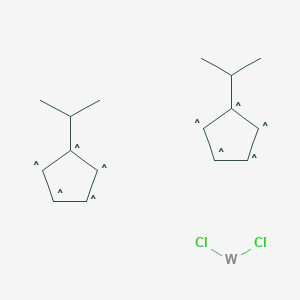
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
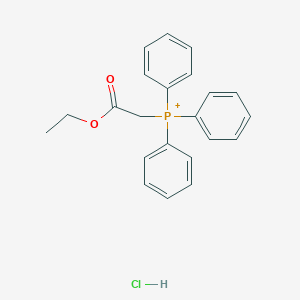
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
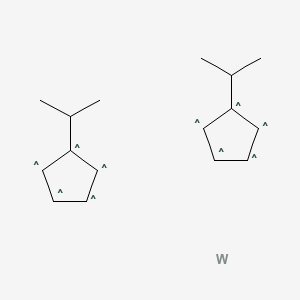
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
